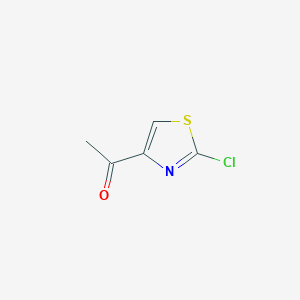1-(2-Chlorothiazol-4-yl)ethanone
CAS No.: 222169-08-6
Cat. No.: VC5871269
Molecular Formula: C5H4ClNOS
Molecular Weight: 161.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 222169-08-6 |
|---|---|
| Molecular Formula | C5H4ClNOS |
| Molecular Weight | 161.6 |
| IUPAC Name | 1-(2-chloro-1,3-thiazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |
| Standard InChI Key | OVFBRHYGFKFHCW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CSC(=N1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2-Chlorothiazol-4-yl)ethanone consists of a thiazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position. The molecular formula is C₅H₄ClNOS, with a theoretical molecular weight of 161.61 g/mol . Key structural features include:
-
Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur.
-
Chlorine substituent: Enhances electrophilicity and influences reactivity in cross-coupling reactions.
-
Ethanone group: A ketone functional group that participates in nucleophilic additions and reductions.
Comparative Structural Data
The 4-yl isomer’s properties are expected to differ due to positional effects on electronic distribution and steric interactions. For instance, the chlorine atom at the 2-position in the 5-yl isomer stabilizes the ring via resonance, whereas its placement at the 4-position may alter reactivity patterns .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis is reported for the 4-yl isomer, the methodology for 1-(2-chlorothiazol-5-yl)ethanone provides a foundational framework :
Step 1: Friedel-Crafts Acylation
-
Reactants: 2-Chloro-N-methoxy-N-methylthiazole-5-carboxamide (157 g, 0.762 mol) and methyl magnesium chloride (3 M in THF).
-
Conditions: Anhydrous THF at -10°C under nitrogen, followed by warming to room temperature.
Step 2: Quenching and Isolation
-
The reaction is quenched with saturated ammonium chloride, extracted with methyl tert-butyl ether (MTBE), and dried over sodium sulfate.
Physicochemical Characterization
Spectroscopic Data
For the 5-yl analog, key spectral signatures include:
-
¹H NMR:
-
Mass Spectrometry:
The 4-yl isomer’s NMR would likely show distinct ring proton shifts due to altered electronic environments.
Thermal Stability
The 5-yl derivative exhibits a boiling point of 273.1±32.0°C and a flash point of 119.0±25.1°C . The 4-yl isomer’s thermal profile may vary slightly due to differences in molecular symmetry and dipole interactions.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Achieving precise substitution at the 4-position requires advanced directing groups or catalysts.
-
Purification: Isomeric byproducts necessitate high-resolution chromatographic techniques.
Research Priorities
-
Crystallography: X-ray diffraction studies to resolve the 4-yl isomer’s three-dimensional structure.
-
QSAR Modeling: Correlating substituent positions with bioactivity to optimize drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume